2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Description
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 4, respectively. The benzamide is linked via an ethyl chain to a 5,6,7,8-tetrahydroquinazolin scaffold bearing a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogenated benzamide may influence binding affinity through halogen-bond interactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O/c19-13-9-10(20)5-6-11(13)17(27)24-8-7-15-25-14-4-2-1-3-12(14)16(26-15)18(21,22)23/h5-6,9H,1-4,7-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJKKIPOZLYUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
Role of Halogens : The 2-chloro-4-fluoro substitution in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to diflufenican’s fluorine-driven herbicidal activity .
Trifluoromethyl Group : Improves metabolic stability and membrane permeability, as seen in multiple patented pharmaceuticals .
Structural Flexibility : Replacement of the benzamide with pyrrolidine (BG15170) or pyridine (diflufenican) alters target selectivity, underscoring the importance of core structure in drug design .
Preparation Methods
Formation of the Tetrahydroquinazoline Core
The tetrahydroquinazoline ring is synthesized via cyclocondensation of 2-(trifluoroacetyl)cyclohexanone with guanidine under acidic conditions. This method, adapted from the synthesis of analogous tetrahydroquinazolines, proceeds as follows:
Procedure :
- 2-(Trifluoroacetyl)cyclohexanone (1.0 equiv) and guanidine hydrochloride (1.2 equiv) are dissolved in isopropyl alcohol .
- Triethylamine (2.5 equiv) and boron trifluoride diethyl etherate (0.1 equiv) are added as catalysts.
- The mixture is heated at 80°C for 9 hours , facilitating cyclization.
- The product, 2-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline , is isolated via column chromatography (Yield: 68–72% ).
Key Data :
| Parameter | Value |
|---|---|
| Reactants | 2-(Trifluoroacetyl)cyclohexanone, guanidine |
| Solvent | Isopropyl alcohol |
| Catalysts | Triethylamine, BF₃·Et₂O |
| Temperature | 80°C |
| Reaction Time | 9 hours |
| Yield | 68–72% |
Synthesis of 2-Chloro-4-fluorobenzoic Acid Derivative
2-Chloro-4-fluorobenzoic acid is activated to its acyl chloride for subsequent amide coupling:
Amide Bond Formation
The final step couples the ethyl-linked tetrahydroquinazoline with the benzoyl chloride:
- 2-(2-Aminoethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (1.0 equiv) is dissolved in DCM with triethylamine (2.0 equiv).
- 2-Chloro-4-fluorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C , and the mixture is stirred at 25°C for 4 hours .
- The product is purified via silica gel chromatography (Yield: 80% , Purity: >98% by HPLC ).
Reaction Scheme :
$$
\text{Tetrahydroquinazoline-ethylamine} + \text{2-Chloro-4-fluorobenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Alternative Synthetic Routes
Reductive Amination Approach
An alternative to alkylation involves reductive amination of a ketone intermediate:
- 2-Oxo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is reacted with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
- The reaction proceeds in methanol at pH 5–6 (Yield: 60% ).
Solid-Phase Synthesis
For high-throughput applications, the tetrahydroquinazoline core is immobilized on Wang resin , followed by sequential alkylation and acylation (Yield: 55% ).
Optimization and Yield Improvement
Critical factors influencing yield include:
- Catalyst Loading : Increasing BF₃·Et₂O to 0.2 equiv improves cyclocondensation yield to 75% .
- Solvent Choice : Replacing DMF with acetonitrile in alkylation reduces side products (Yield: 70% ).
- Temperature Control : Maintaining 0°C during acylation minimizes hydrolysis of the benzoyl chloride.
Analytical Characterization
The final product is validated using:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 3.75–3.50 (m, 2H, CH₂), 2.90–2.60 (m, 4H, CH₂).
- HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O).
- Mass Spectrometry : [M+H]⁺ 442.1 (calculated: 442.08).
Challenges and Troubleshooting
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